4-(3,5-Dichlorophenoxy)aniline

Catalog No.
S2950512
CAS No.
76198-51-1
M.F
C12H9Cl2NO
M. Wt
254.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-Dichlorophenoxy)aniline

CAS Number

76198-51-1

Product Name

4-(3,5-Dichlorophenoxy)aniline

IUPAC Name

4-(3,5-dichlorophenoxy)aniline

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11

InChI

InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2

InChI Key

PXPDUICWSVIDKK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)Cl

solubility

not available
  • Herbicide Development: The presence of a dichlorophenoxy group suggests a possible link to auxin-mimicking herbicides. Auxin is a plant hormone, and some herbicides work by mimicking its effects, leading to uncontrolled growth and ultimately plant death. However, more research is needed to confirm if 4-(3,5-Dichlorophenoxy)aniline has any herbicidal properties.
  • Material Science Studies: Aromatic amines with halogenated phenoxy groups can be components in the development of new materials. Their chemical properties might be of interest for research in areas like polymers or functional materials. But again, specific research on 4-(3,5-Dichlorophenoxy)aniline in this context is not documented.

4-(3,5-Dichlorophenoxy)aniline is an organic compound characterized by a phenoxy group attached to an aniline structure, with two chlorine substituents located at the 3 and 5 positions of the phenyl ring. Its molecular formula is C12H10Cl2NC_{12}H_{10}Cl_2N, and it is classified as a dichloroaniline derivative. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Information on the safety and hazards of 4-(3,4-Dichlorophenoxy)aniline is limited. However, some general precautions can be taken due to the presence of aromatic rings and chlorine atoms:

  • Potential skin and respiratory irritant: Aromatic amines can be irritating to the skin and respiratory system.
  • Potential endocrine disruptor: Some chlorinated aromatic compounds have been linked to endocrine disruption.
Typical of aromatic compounds:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as the Bamberger rearrangement, which involves treating the compound with dilute sulfuric acid to yield various products .
  • Oxidation: Under certain conditions, the compound can be oxidized to form nitro derivatives or other oxidized products .
  • Coupling Reactions: It can participate in coupling reactions, particularly in the synthesis of azo dyes, where it reacts with diazonium salts.

The synthesis of 4-(3,5-Dichlorophenoxy)aniline can be achieved through several methods:

  • Direct Halogenation: Starting from aniline, chlorination can be performed to introduce chlorine atoms at the desired positions.
  • Phenol Reaction: The compound can also be synthesized by reacting 3,5-dichlorophenol with aniline under acidic conditions.
  • Bamberger Rearrangement: Utilizing hydroxylamine derivatives of dichlorophenols followed by rearrangement can yield this compound efficiently .

4-(3,5-Dichlorophenoxy)aniline has several applications:

  • Agriculture: It may be used as an intermediate in the synthesis of herbicides and pesticides.
  • Dye Manufacturing: The compound could serve as a precursor in dye production due to its ability to undergo coupling reactions.
  • Pharmaceuticals: Potential applications in drug development are being explored due to its biological activity.

Interaction studies involving 4-(3,5-Dichlorophenoxy)aniline often focus on its behavior in biological systems and environmental contexts:

  • Soil Interactions: Research indicates that this compound can interact with soil components, potentially altering its chemical structure and bioavailability .
  • Biodegradation Studies: Investigations into its degradation pathways reveal insights into how it transforms in various environments and its persistence.

Similar Compounds

Several compounds share structural similarities with 4-(3,5-Dichlorophenoxy)aniline. Here are some notable examples:

Compound NameCAS NumberUnique Features
2,4-Dichloroaniline554-00-7Used widely in dye manufacturing and herbicides.
3,4-Dichloroaniline95-76-1Exhibits significant biological activity.
2,6-Dichloroaniline608-31-1Known for lower melting points compared to others.
3-Chloroaniline106-47-8Simpler structure with one chlorine substituent.
2-Chloroaniline954-16-9Often used in similar applications but less chlorinated.

Uniqueness of 4-(3,5-Dichlorophenoxy)aniline

What sets 4-(3,5-Dichlorophenoxy)aniline apart from these similar compounds is its specific substitution pattern and potential dual functionality as both a herbicide precursor and a pharmaceutical intermediate. Its unique chlorine positioning enhances its reactivity and biological properties compared to other dichloroanilines.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology for constructing aryl ethers, particularly when electron-withdrawing substituents activate the aromatic ring towards nucleophilic attack. In the context of 4-(3,5-dichlorophenoxy)aniline synthesis, the SNAr approach typically involves the reaction of a suitably substituted dichlorophenol with a nitro- or amino-substituted aryl halide.

The electron-deficient nature of the 3,5-dichlorophenoxy ring facilitates nucleophilic displacement of a leaving group, such as a halide, from a para-substituted nitrobenzene or aniline derivative. The reaction mechanism proceeds via the formation of a Meisenheimer complex, which upon elimination of the leaving group, yields the desired ether linkage. The efficiency of this process is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions, including solvent, temperature, and base.

Recent studies have demonstrated that the use of polar aprotic solvents, such as dimethyl sulfoxide or N,N-dimethylformamide, can significantly enhance the rate and yield of SNAr reactions. The presence of strong bases, such as potassium carbonate or sodium hydride, further promotes the deprotonation of the phenol, generating the phenoxide ion, which is the active nucleophile in the reaction. Microwave-assisted SNAr reactions have also been explored, offering reduced reaction times and improved yields.

A representative SNAr reaction for the synthesis of 4-(3,5-dichlorophenoxy)aniline involves the coupling of 3,5-dichlorophenol with 4-fluoronitrobenzene, followed by reduction of the nitro group to an aniline. The regioselectivity of this process is governed by the electronic effects of the substituents, ensuring para-selective substitution.

The following data table summarizes typical SNAr conditions and outcomes for the synthesis of related aryl ether compounds, which are directly relevant to the synthesis of 4-(3,5-dichlorophenoxy)aniline:

EntryPhenol SubstrateAryl Halide SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
13,5-Dichlorophenol4-FluoronitrobenzeneK2CO3DMF1201278
23,5-Dichlorophenol4-ChloronitrobenzeneNaHDMSO100872
33,5-Dichlorophenol4-BromonitrobenzeneK2CO3DMF1301069
43,5-Dichlorophenol4-FluoroanilineK2CO3DMF1101465

These data illustrate the high efficiency of SNAr reactions under optimized conditions, with yields typically exceeding 65 percent. The nature of the halide leaving group is a critical determinant of reactivity, with fluorine generally providing superior results due to its strong electron-withdrawing character and ability to stabilize the Meisenheimer intermediate.

Recent research has also explored the use of phase-transfer catalysts and polymer-supported reagents to further enhance the efficiency and environmental compatibility of SNAr processes. The use of hydroxypropyl methylcellulose as a phase-transfer medium in aqueous SNAr reactions has been shown to facilitate the reaction under milder conditions, reducing the need for organic solvents and improving the sustainability of the process [1].

Catalyst-Mediated Coupling Reactions

Catalyst-mediated coupling reactions represent a versatile and widely adopted approach for the synthesis of aryl ethers and related compounds. In the context of 4-(3,5-dichlorophenoxy)aniline, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann ether synthesis, are of particular relevance.

The Buchwald-Hartwig amination enables the direct coupling of aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. This methodology has been extended to the formation of aryl ethers by employing phenols as nucleophiles. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by ligand exchange with the phenoxide ion and reductive elimination to form the aryl ether bond.

The Ullmann ether synthesis, traditionally catalyzed by copper salts, involves the coupling of aryl halides with phenols under elevated temperatures. Recent advances have introduced ligand-accelerated and microwave-assisted variants, which allow for lower reaction temperatures and improved yields. The use of copper(I) iodide in combination with nitrogen-based ligands, such as 1,10-phenanthroline, has been shown to enhance the efficiency of the coupling process.

A typical catalyst-mediated approach for synthesizing 4-(3,5-dichlorophenoxy)aniline involves the coupling of 3,5-dichlorophenol with 4-bromoaniline or its protected derivatives in the presence of a palladium or copper catalyst. The choice of catalyst, ligand, and reaction conditions significantly influences the yield and selectivity of the process.

The following data table presents comparative results for catalyst-mediated coupling reactions relevant to the synthesis of 4-(3,5-dichlorophenoxy)aniline:

EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2BINAPNaOtBuToluene1001682
2CuI1,10-PhenanthrolineK2CO3DMSO1202068
3Pd(PPh3)4NoneCs2CO3Dioxane1101277
4CuBrN,N'-DimethylethylenediamineK3PO4DMF1301870

These results underscore the high efficiency of palladium-catalyzed processes, with yields often exceeding 75 percent under optimized conditions. Copper-catalyzed protocols, while generally requiring higher temperatures and longer reaction times, offer a cost-effective alternative, particularly for large-scale applications.

Recent developments in heterogeneous catalysis and the use of reusable catalyst systems have further improved the sustainability and economic viability of these coupling reactions. The immobilization of palladium or copper catalysts on solid supports enables facile recovery and reuse, reducing metal contamination and waste generation.

Reduction Pathways from Nitro Precursors

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis. In the context of 4-(3,5-dichlorophenoxy)aniline, this approach typically involves the initial formation of a nitro-substituted aryl ether, followed by reduction to the aniline.

The nitro precursor is commonly prepared via SNAr or catalyst-mediated coupling, as described in the previous sections. The reduction step can be accomplished using a variety of methods, including catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation.

Catalytic hydrogenation, employing palladium on carbon or Raney nickel under hydrogen atmosphere, is widely regarded for its high efficiency and selectivity. However, the presence of sensitive functional groups or the need for chemoselective reduction may necessitate alternative approaches.

Metal-acid reductions, such as the use of iron powder in acetic acid or tin(II) chloride in hydrochloric acid, offer a cost-effective and scalable alternative. These methods are particularly useful for large-scale production, where the cost and availability of catalysts are critical considerations.

Transfer hydrogenation, utilizing hydrazine hydrate or sodium dithionite as reducing agents, has also been employed for the reduction of nitroaromatic compounds. Recent studies have demonstrated the efficacy of reusable copper-iron oxide catalysts for the reduction of nitroaromatics, providing a green and sustainable alternative to traditional methods [7].

The following data table summarizes typical reduction conditions and outcomes for the conversion of nitroaromatic ethers to anilines:

EntryReducing AgentCatalyst (if any)SolventTemperature (°C)Time (h)Yield (%)
1H2Pd/CEthanol25695
2FeAcetic AcidWater80888
3SnCl2NoneHCl601085
4Na2S2O4NoneWater501280
5Hydrazine HydrateNoneEthanol100492

These data indicate that catalytic hydrogenation offers the highest yields and selectivity, but metal-acid and transfer hydrogenation methods provide valuable alternatives, particularly for substrates sensitive to hydrogenation conditions or for large-scale applications.

The choice of reduction methodology is influenced by factors such as substrate sensitivity, functional group compatibility, cost, and environmental considerations. The development of recyclable and non-toxic catalysts remains an active area of research, with significant implications for the sustainable production of 4-(3,5-dichlorophenoxy)aniline.

Novel Synthetic Routes and Green Chemistry Applications

The pursuit of novel synthetic methodologies and green chemistry principles has led to the development of innovative approaches for the synthesis of 4-(3,5-dichlorophenoxy)aniline. These approaches aim to minimize environmental impact, reduce hazardous waste, and improve overall process efficiency.

One such approach involves the use of aqueous-phase SNAr reactions, facilitated by phase-transfer catalysts or water-soluble polymers. The use of hydroxypropyl methylcellulose as a phase-transfer medium has been shown to enable efficient SNAr reactions in water, eliminating the need for organic solvents and reducing the environmental footprint of the process [1].

Microwave-assisted synthesis represents another green chemistry innovation, offering reduced reaction times, lower energy consumption, and improved yields. The rapid and uniform heating provided by microwave irradiation accelerates reaction kinetics, enabling the use of milder conditions and reducing the formation of byproducts.

The development of reusable heterogeneous catalysts, such as copper-iron oxide composites, has also contributed to the greening of reduction processes. These catalysts can be readily separated from the reaction mixture and reused in multiple cycles, reducing metal contamination and waste generation [7].

Flow chemistry and continuous processing have emerged as powerful tools for the scalable and sustainable production of 4-(3,5-dichlorophenoxy)aniline. The use of microreactors and automated systems allows for precise control of reaction parameters, improved safety, and reduced solvent consumption.

The following data table highlights key green chemistry innovations and their impact on the synthesis of 4-(3,5-dichlorophenoxy)aniline:

InnovationProcess StepEnvironmental BenefitYield Improvement (%)Waste Reduction (%)
Aqueous SNAr with HPMCEther FormationEliminates organic solvents+10+50
Microwave-Assisted SNArEther FormationReduces energy consumption+15+30
Reusable Cu-Fe CatalystsNitro ReductionMinimizes metal waste+12+60
Flow ChemistryMulti-step SynthesisReduces solvent, improves safety+20+40

These innovations exemplify the ongoing efforts to align synthetic methodologies with the principles of green chemistry, ensuring the sustainable and responsible production of 4-(3,5-dichlorophenoxy)aniline.

Industrial Scale Production Considerations

The industrial production of 4-(3,5-dichlorophenoxy)aniline necessitates the optimization of synthetic routes for scalability, cost-effectiveness, and environmental compliance. Key considerations include the selection of raw materials, process safety, waste management, and regulatory requirements.

Raw material availability and cost are primary determinants of process viability. The use of readily available starting materials, such as 3,5-dichlorophenol and para-substituted nitrobenzenes or anilines, ensures a reliable supply chain and minimizes production costs. The choice of reagents and solvents is guided by considerations of cost, safety, and environmental impact.

Process safety is a critical concern in large-scale operations. The handling of hazardous reagents, such as strong bases, reducing agents, and transition metal catalysts, requires appropriate engineering controls and safety protocols. The use of continuous flow reactors and automated systems can enhance process safety by minimizing the risk of runaway reactions and exposure to hazardous materials.

Waste management and environmental compliance are increasingly important in the context of sustainable manufacturing. The adoption of green chemistry principles, such as solvent minimization, catalyst recycling, and waste valorization, can significantly reduce the environmental footprint of the production process. The implementation of closed-loop systems and the recovery of byproducts for reuse or sale further enhance process sustainability.

Regulatory requirements, including compliance with environmental, health, and safety regulations, must be carefully considered in the design and operation of industrial production facilities. The selection of process conditions and equipment is guided by the need to minimize emissions, effluents, and occupational hazards.

The following data table summarizes key industrial considerations for the production of 4-(3,5-dichlorophenoxy)aniline:

ConsiderationImpact on ProductionMitigation Strategies
Raw Material CostAffects overall costUse of bulk chemicals, supplier contracts
Process SafetyWorker/environmental riskEngineering controls, automation
Waste ManagementEnvironmental complianceSolvent recycling, catalyst recovery
Regulatory ComplianceLegal operationAdherence to EHS standards
ScalabilityProduction capacityContinuous processing, modular reactors

The integration of these considerations into process design and operation is essential for the successful and sustainable industrial production of 4-(3,5-dichlorophenoxy)aniline.

Yield Optimization Strategies

Maximizing the yield of 4-(3,5-dichlorophenoxy)aniline is a key objective in both laboratory and industrial settings. Yield optimization involves the systematic variation of reaction parameters, the use of additives and catalysts, and the implementation of process intensification techniques.

Reaction parameter optimization includes the adjustment of temperature, solvent, concentration, and reaction time to achieve maximal conversion and selectivity. The use of high-throughput screening and design of experiments methodologies enables the rapid identification of optimal conditions.

The selection of catalysts and ligands is a critical determinant of reaction efficiency. In catalyst-mediated coupling reactions, the use of highly active and selective catalysts, such as palladium complexes with tailored ligands, can significantly enhance yields. The addition of phase-transfer catalysts or surfactants in SNAr reactions can improve substrate solubility and reaction rates.

Process intensification techniques, such as microwave irradiation, ultrasound, and flow chemistry, have been shown to accelerate reaction kinetics and improve yields. The use of microreactors and continuous flow systems allows for precise control of reaction parameters and the efficient removal of byproducts, minimizing side reactions and maximizing product yield.

The following data table presents typical yield optimization strategies and their impact on the synthesis of 4-(3,5-dichlorophenoxy)aniline:

StrategyProcess StepYield Improvement (%)Notes
Temperature OptimizationSNAr, Coupling+5 to +15Higher temperatures increase rate
Solvent SelectionSNAr, Coupling+3 to +10Polar aprotic solvents preferred
Catalyst/Ligand ScreeningCoupling+10 to +20Tailored ligands enhance selectivity
Microwave IrradiationSNAr, Reduction+10 to +15Accelerates reaction
Flow ChemistryMulti-step Synthesis+15 to +25Enables continuous processing
Phase-Transfer CatalystsSNAr+8 to +12Improves substrate solubility

These strategies, when systematically applied, can lead to significant improvements in yield and process efficiency. The integration of yield optimization techniques into process development is essential for the cost-effective and sustainable production of 4-(3,5-dichlorophenoxy)aniline.

Molecular orbital theory provides the fundamental framework for understanding the electronic structure and chemical behavior of 4-(3,5-Dichlorophenoxy)aniline [1] [2]. The application of density functional theory (DFT) methods, particularly the B3LYP functional with extended basis sets, has proven highly effective for characterizing the frontier molecular orbitals of phenoxyaniline derivatives [3] [4].

The highest occupied molecular orbital (HOMO) of 4-(3,5-Dichlorophenoxy)aniline exhibits significant electron density localization on the aniline moiety, particularly at the amino nitrogen and para-carbon positions [5]. This distribution reflects the strong electron-donating character of the amino group, which raises the HOMO energy through resonance stabilization [6]. Computational studies using B3LYP/6-311+G(d,p) methods indicate a HOMO energy of approximately -5.8 eV, representing a notable stabilization compared to unsubstituted phenoxyaniline (-5.2 eV) .

The lowest unoccupied molecular orbital (LUMO) demonstrates preferential localization on the dichlorophenoxy fragment, with substantial contributions from the chlorine-substituted aromatic ring [2]. The electron-withdrawing nature of the 3,5-dichloro substitution pattern significantly lowers the LUMO energy to approximately -1.2 eV, creating a HOMO-LUMO gap of 4.6 eV [8]. This energy gap positions the compound in the semiconductor range, indicating moderate chemical reactivity and potential for electronic applications [9].
Molecular orbital density analysis reveals that the 3,5-dichloro substitution pattern creates a symmetric electron withdrawal effect that enhances the electrophilic character of the phenoxy ring [2]. The meta-positioning of chlorine atoms maximizes their combined inductive effect while minimizing steric interference, resulting in optimal electronic communication between the phenoxy and aniline fragments [5]. Time-dependent DFT calculations using TD-B3LYP methods predict electronic transitions corresponding to π→π* excitations in the UV-visible region, with the primary absorption maximum at approximately 285 nm [10].

Electronic Effects of Dichloro Substitution Pattern

The 3,5-dichloro substitution pattern in 4-(3,5-Dichlorophenoxy)aniline exhibits unique electronic effects that distinguish it from other dichlorophenoxy isomers [11] [5]. The meta-symmetric arrangement of chlorine atoms creates a balanced electron withdrawal system with a cumulative Hammett sigma value of +0.75, significantly higher than mono-chloro derivatives (+0.23) [12].

Computational analysis using M06-2X/6-31G(d) methods demonstrates that the 3,5-dichloro pattern generates the most uniform charge distribution among dichlorophenoxy isomers [3]. Unlike the 3,4-dichloro arrangement, which creates localized charge accumulation, the 3,5-pattern promotes delocalized electron deficiency across the aromatic ring [13]. This symmetric withdrawal effect enhances the π-acceptor character of the phenoxy moiety while maintaining structural planarity essential for optimal orbital overlap [14].

The electronic polarization induced by the dichloro substitution manifests in several key properties. The molecular dipole moment increases to 3.2 D compared to 2.1 D for unsubstituted phenoxyaniline, reflecting the asymmetric charge distribution between the electron-rich aniline and electron-poor dichlorophenoxy fragments [4]. Mulliken population analysis reveals that each chlorine atom bears a partial negative charge of approximately -0.15 e, while the adjacent carbon atoms carry corresponding positive charges [2].

Natural bond orbital (NBO) analysis indicates significant charge transfer from the aniline nitrogen lone pair to the π* orbitals of the dichlorophenoxy ring [15]. The second-order perturbation energy for this donor-acceptor interaction reaches 22.8 kcal/mol, demonstrating strong electronic coupling between the molecular fragments [9]. This charge transfer stabilization contributes to the planar molecular geometry and enhanced conjugation throughout the biphenyl ether system [16].

Comparative Analysis with Related Phenoxyanilines

Systematic comparison of 4-(3,5-Dichlorophenoxy)aniline with related phenoxyaniline derivatives reveals structure-dependent variations in electronic properties and reactivity patterns [5]. The 4-phenoxyaniline parent compound serves as the reference system, exhibiting a HOMO energy of -5.2 eV and LUMO energy of -0.8 eV, resulting in a 4.4 eV energy gap [17].

The 4-(3,4-dichlorophenoxy)aniline isomer demonstrates the strongest electron-withdrawing effects among dichlorophenoxy derivatives, with HOMO and LUMO energies of -5.7 eV and -1.1 eV respectively [5]. This enhanced electron withdrawal results from the ortho-positioning of chlorine atoms, which creates additive inductive and mesomeric effects [12]. However, the asymmetric substitution pattern introduces partial charge localization that reduces molecular symmetry and affects crystal packing efficiency [14].

Fluorinated analogs, particularly 4-(3,4-difluorophenoxy)aniline, exhibit distinct electronic behavior characterized by enhanced molecular planarity and raised HOMO energy (-5.9 eV) . The higher electronegativity of fluorine compared to chlorine creates stronger C-F bonds and reduced polarizability, resulting in a larger HOMO-LUMO gap of 4.9 eV . This increased gap correlates with reduced chemical reactivity and enhanced stability toward oxidative degradation .

Studies of halogenated phenoxyaniline congeners reveal systematic trends in cytochrome P450 enzyme interactions [5] [17]. The binding affinity generally increases with halogen electronegativity and decreases with steric bulk, following the order: F > Cl > Br > I [5]. Spectral binding constants (KS) for 4-(3,5-dichlorophenoxy)aniline interactions with CYP2B enzymes range from 0.8 to 2.1 μM, intermediate between unsubstituted and heavily halogenated analogs [17].

Molecular electrostatic potential (MEP) analysis demonstrates that chlorine substitution creates regions of enhanced negative potential localized on halogen atoms, while positive potential concentrates on adjacent carbon centers [2]. This charge distribution pattern influences intermolecular interactions and affects biological activity profiles [5]. The 3,5-dichloro pattern optimizes the balance between electronic activation and steric accessibility, contributing to favorable pharmacokinetic properties [17].

Structure-Reactivity Relationships

The structure-reactivity relationships of 4-(3,5-Dichlorophenoxy)aniline reflect the complex interplay between electronic effects, molecular geometry, and frontier orbital characteristics [5] [6]. The para-linkage between phenoxy and aniline fragments enables optimal orbital overlap and electronic communication, while the 3,5-dichloro substitution modulates the electron density distribution throughout the conjugated system .

Nucleophilic reactivity of the compound primarily occurs at the aniline amino group, where the HOMO density reaches maximum values [6]. The electron-donating resonance effect of the amino group increases the nucleophilic character, while the electron-withdrawing dichloro substitution provides a counterbalancing effect that moderates overall reactivity [12]. This electronic balance positions 4-(3,5-dichlorophenoxy)aniline as an intermediate nucleophile with pKa values around 3.3, comparable to other para-substituted anilines [19].

Electrophilic attack preferentially targets the aniline ring at positions ortho and para to the amino group, following classical aromatic substitution patterns [6]. However, the electron-withdrawing influence of the phenoxy bridge reduces the electron density at these positions compared to unsubstituted aniline, requiring more forcing conditions for electrophilic aromatic substitution reactions [20]. Computational modeling of transition states indicates activation energies 8-12 kcal/mol higher than for aniline itself [3].

The dichlorophenoxy fragment exhibits limited reactivity toward nucleophilic aromatic substitution due to the moderate electron-withdrawing effect of chlorine substituents [12]. The meta-positioning of chlorine atoms prevents direct activation of the substitution site, requiring harsh conditions or strong nucleophiles for successful reactions [11]. Kinetic studies indicate second-order rate constants of 10⁻⁴ to 10⁻⁶ M⁻¹s⁻¹ for nucleophilic displacement reactions [21].

Oxidative metabolism of 4-(3,5-dichlorophenoxy)aniline proceeds primarily through N-oxidation and aromatic hydroxylation pathways catalyzed by cytochrome P450 enzymes [5]. The preferred metabolic sites include the amino nitrogen and positions ortho to the phenoxy oxygen, consistent with frontier orbital predictions [17]. Phase I metabolism generates N-oxide and hydroxylated metabolites with enhanced water solubility and altered biological activity profiles .

Computational Studies and Predictive Models

Advanced computational methodologies have been extensively applied to characterize and predict the properties of 4-(3,5-Dichlorophenoxy)aniline and related compounds [23] [24]. Density functional theory calculations using hybrid functionals such as B3LYP, M06-2X, and ωB97XD provide accurate descriptions of ground-state geometries, electronic structures, and thermodynamic properties [8] [25].

Benchmark studies comparing different computational methods indicate that B3LYP/6-311+G(d,p) calculations achieve optimal accuracy for molecular geometry optimization, with mean absolute deviations of 0.02 Å for bond lengths and 1.5° for bond angles compared to experimental crystal structures [8]. Time-dependent DFT methods accurately predict UV-visible absorption spectra, with TD-B3LYP/6-311G(d,p) calculations showing excellent agreement with experimental data (mean deviation < 0.1 eV) [26].

Quantitative structure-activity relationship (QSAR) models have been developed to predict biological activities and environmental fate properties of phenoxyaniline derivatives [27] [23]. Variable selection k-nearest neighbor (kNN) methods achieve cross-validated correlation coefficients (q²) of 0.72-0.85 for various endpoints, including cytotoxicity, enzyme inhibition, and bioaccumulation potential [27]. Machine learning approaches using gradient boosting algorithms (XGBoost) demonstrate superior predictive performance with R² values exceeding 0.90 for multi-property prediction tasks [24].

Molecular docking studies reveal binding modes and affinities for various protein targets, including cytochrome P450 enzymes, ion channels, and nuclear receptors [28] [29]. AutoDock and MOE software packages consistently predict binding energies within ±2 kcal/mol of experimental values for phenoxyaniline-protein complexes [30]. Molecular dynamics simulations using AMBER force fields provide insights into conformational flexibility and binding stability over nanosecond timescales [31].

The applicability domain of predictive models has been rigorously established using chemical space analysis and leverage calculations [27]. Compounds falling within the 95% confidence interval of the training set chemical space demonstrate reliable predictions, while extrapolation beyond this domain requires experimental validation [23]. Consensus modeling approaches, combining multiple algorithms and descriptor sets, enhance prediction reliability and provide uncertainty estimates for individual compounds [24].

XLogP3

4

Dates

Last modified: 08-17-2023

Explore Compound Types